![molecular formula C14H30ClNO2Si B3106429 3-[chloro(dimethyl)silyl]propyl N-octylcarbamate CAS No. 158773-45-6](/img/structure/B3106429.png)
3-[chloro(dimethyl)silyl]propyl N-octylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[chloro(dimethyl)silyl]propyl N-octylcarbamate is a chemical compound that belongs to the class of organosilicon compounds These compounds are characterized by the presence of silicon atoms bonded to organic groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[chloro(dimethyl)silyl]propyl N-octylcarbamate typically involves the reaction of 3-chloropropyl(dimethyl)silane with octyl isocyanate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl group. The reaction can be catalyzed by a base such as triethylamine to facilitate the formation of the carbamate linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
3-[chloro(dimethyl)silyl]propyl N-octylcarbamate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or alcohols.
Hydrolysis: The silyl group is susceptible to hydrolysis in the presence of water, leading to the formation of silanols.
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium tert-butoxide can be used under mild conditions.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the silyl group.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate can be employed.
Major Products Formed
Substitution Reactions: Products include substituted silyl carbamates.
Hydrolysis: Products include silanols and carbamic acid derivatives.
Oxidation: Products include silanols and siloxanes.
Scientific Research Applications
3-[chloro(dimethyl)silyl]propyl N-octylcarbamate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds.
Biology: The compound can be used to modify surfaces of biomaterials to enhance biocompatibility.
Industry: The compound is used in the production of specialty coatings and adhesives due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-[chloro(dimethyl)silyl]propyl N-octylcarbamate involves the interaction of the silyl group with various molecular targets. The silyl group can form stable covalent bonds with hydroxyl groups on surfaces, leading to the formation of siloxane linkages. This property is exploited in surface modification applications to enhance the adhesion and durability of coatings.
Comparison with Similar Compounds
Similar Compounds
- 3-[chloro(dimethyl)silyl]propyl N-benzylcarbamate
- 3-[chloro(dimethyl)silyl]propyl N-methylcarbamate
- 3-[chloro(dimethyl)silyl]propyl N-ethylcarbamate
Uniqueness
3-[chloro(dimethyl)silyl]propyl N-octylcarbamate is unique due to the presence of the octyl group, which imparts hydrophobic properties to the compound. This makes it particularly useful in applications where water repellency is desired, such as in coatings and adhesives.
Properties
IUPAC Name |
3-[chloro(dimethyl)silyl]propyl N-octylcarbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H30ClNO2Si/c1-4-5-6-7-8-9-11-16-14(17)18-12-10-13-19(2,3)15/h4-13H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDYCPHIUAUEIPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCNC(=O)OCCC[Si](C)(C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H30ClNO2Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.93 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
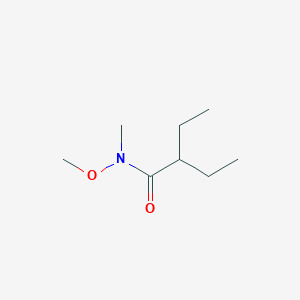
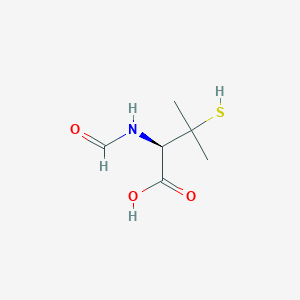

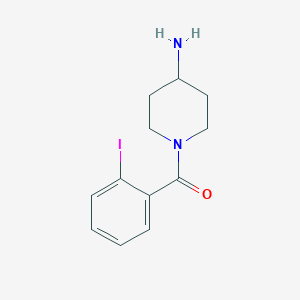
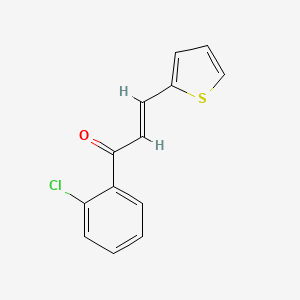

![Methyl 4-[(diethoxyphosphoryl)methyl]-3-fluorobenzoate](/img/structure/B3106376.png)
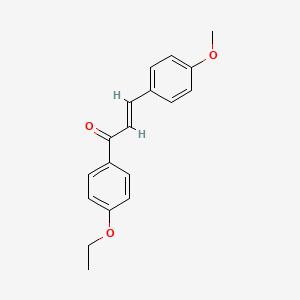
![(6S,12aR)-3,10-dibromo-6-phenyl-12,12a-dihydro-6H-benzo[5,6][1,3]oxazino[3,4-a]indole](/img/structure/B3106407.png)
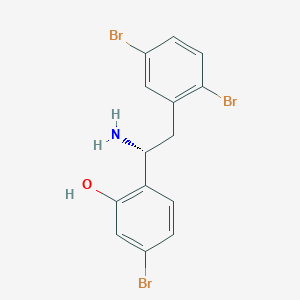

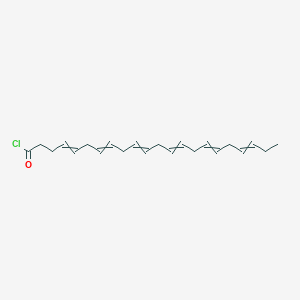
![2-(Butylsulfonylamino)-3-[4-(4-piperidin-4-ylbutoxy)phenyl]propanoic acid](/img/structure/B3106432.png)

